- Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates, Organic Letters, 2022, 24(24), 4349-4353

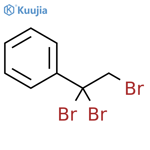

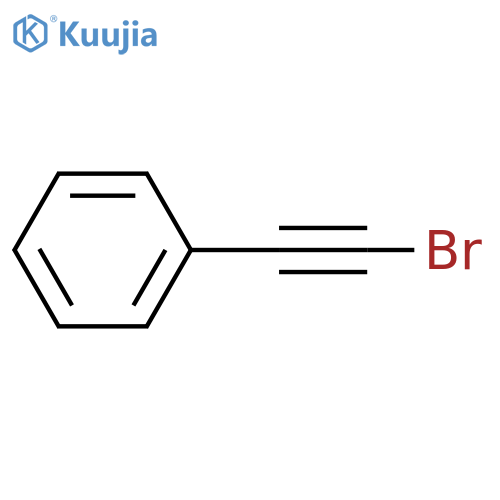

Cas no 932-87-6 ((Bromoethynyl)benzene)

(Bromoethynyl)benzene structure

Nome do Produto:(Bromoethynyl)benzene

(Bromoethynyl)benzene Propriedades químicas e físicas

Nomes e Identificadores

-

- (Bromoethynyl)benzene

- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)

- 1-Bromo-2-phenylacetylene

- 1-Bromo-2-phenylethyne

- 1-Phenyl-2-bromoacetylene

- 2-Bromo-1-phenylacetylene

- 2-Bromo-1-phenylethyne

- 2-Phenylethynyl bromide

- Bromo(phenyl)acetylene

- Bromophenylethyne

- Phenylacetylene bromide

- Phenylbromoacetylene

- Phenylethynyl bromide

- b-Bromo-a-phenylacetylene

- 2-bromoethynylbenzene

- 2-BROMO-ETHYNYL-BENZENE

- Phenylbromoethyne

- beta-Bromo-alpha-phenylacetylene

- Benzene, (bromoethynyl)-

- Bromophenylacetylene

- (2-bromoethynyl)benzene

- BPVHWNVBBDHIQU-UHFFFAOYSA-N

- bromoethynylbenzene

- 2-bromanylethynylbenzene

- 1-bromo-2-phenyl-acetylene

- 5787AC

- ZB1315

- ST2402506

- (Bromoethynyl)benzene, >=95.0% (HPLC

- (2-Bromoethynyl)benzene (ACI)

- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)

- β-Bromo-α-phenylacetylene

- EN300-251747

- SCHEMBL205838

- DTXSID50239328

- DTXCID70161819

- AKOS015917544

- 932-87-6

- (Bromoethynyl)benzene, >=95.0% (HPLC)

- CS-W007004

- A51120

- DB-336169

- AS-56852

- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)

- MFCD00015715

-

- MDL: MFCD00015715

- Inchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H

- Chave InChI: BPVHWNVBBDHIQU-UHFFFAOYSA-N

- SMILES: BrC#CC1C=CC=CC=1

Propriedades Computadas

- Massa Exacta: 179.95700

- Massa monoisotópica: 179.95746g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 1

- Complexidade: 131

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 0

- XLogP3: 3.6

Propriedades Experimentais

- Densidade: 1.51±0.1 g/cm3 (20 ºC 760 Torr),

- Ponto de ebulição: 96 ºC

- Ponto de Flash: 86.0±17.3 ºC,

- Índice de Refracção: 1.6088 (589.3 nm 24 ºC)

- Solubilidade: Almost insoluble (0.014 g/l) (25 º C),

- PSA: 0.00000

- LogP: 2.39050

- Pressão de vapor: 0.2±0.4 mmHg at 25°C

(Bromoethynyl)benzene Informações de segurança

-

Símbolo:

- Palavra de Sinal:Danger

- Declaração de perigo: H318-H332

- Declaração de Advertência: P280-P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 20-41

- Instrução de Segurança: 26-39

-

Identificação dos materiais perigosos:

- Condição de armazenamento:−20°C

(Bromoethynyl)benzene Dados aduaneiros

- CÓDIGO SH:2903999090

- Dados aduaneiros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

(Bromoethynyl)benzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251747-0.5g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.5g |

$131.0 | 2024-06-19 | |

| abcr | AB440100-1 g |

(Bromoethynyl)benzene, 95%; . |

932-87-6 | 95% | 1g |

€397.80 | 2023-07-18 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95%+ | 1g |

$229 | 2024-07-19 | |

| Alichem | A019088038-1g |

(Bromoethynyl)benzene |

932-87-6 | 95% | 1g |

250.00 USD | 2021-06-17 | |

| Chemenu | CM126513-1g |

(bromoethynyl)benzene |

932-87-6 | 95% | 1g |

$234 | 2021-06-17 | |

| TRC | B623530-50mg |

(Bromoethynyl)benzene |

932-87-6 | 50mg |

$ 160.00 | 2022-06-07 | ||

| Key Organics Ltd | AS-56852-100MG |

(2-bromoethynyl)benzene |

932-87-6 | >95% | 100mg |

£116.54 | 2025-02-08 | |

| Enamine | EN300-251747-0.05g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 0.05g |

$39.0 | 2024-06-19 | |

| Enamine | EN300-251747-1.0g |

(2-bromoethynyl)benzene |

932-87-6 | 95% | 1.0g |

$168.0 | 2024-06-19 | |

| Fluorochem | 229806-250mg |

Bromoethynyl)benzene |

932-87-6 | 95% | 250mg |

£86.00 | 2022-02-28 |

(Bromoethynyl)benzene Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Referência

- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C

Referência

- Preparation of (2-bromoethynyl)benzene compounds, China, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt

Referência

- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion, Angewandte Chemie, 2018, 57(10), 2716-2720

Synthetic Routes 5

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

Referência

- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines, Organic Letters, 2018, 20(6), 1542-1545

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane

Referência

- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes, Journal of the Chemical Society, 1992, (17), 1200-1

Synthetic Routes 7

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

Referência

- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles, New Journal of Chemistry, 2022, 46(28), 13519-13523

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C

Referência

- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Synthetic Routes 9

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt

Referência

- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts, Organic Chemistry Frontiers, 2019, 6(3), 373-376

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled

Referência

- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt

Referência

- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition, Organic Letters, 2019, 21(6), 1569-1573

Synthetic Routes 12

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt

Referência

- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes, Journal of Catalysis, 2017, 353, 199-204

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C

Referência

- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391

Synthetic Routes 14

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt

Referência

- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction, Organic Letters, 2013, 15(10), 2562-2565

Synthetic Routes 15

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt

Referência

- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides, Chinese Journal of Chemistry, 2021, 39(4), 873-878

Synthetic Routes 16

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Referência

- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors, ChemMedChem, 2023, 18(9),

Synthetic Routes 17

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt

Referência

- Photoinduced ynamide structural reshuffling and functionalization, Nature Communications, 2022, 13(1),

Synthetic Routes 18

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt

Referência

- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions, ACS Catalysis, 2011, 1(6), 601-606

Synthetic Routes 19

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt

Referência

- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751

Synthetic Routes 20

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt

Referência

- Transition-metal-free alkynylation of imidazoles with alkynyl bromides, Youji Huaxue, 2014, 34(7), 1352-1357

(Bromoethynyl)benzene Raw materials

(Bromoethynyl)benzene Preparation Products

(Bromoethynyl)benzene Literatura Relacionada

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

2. Nucleophilic attack on halogeno(phenyl)acetylenes by halide ionsRyuichi Tanaka,Shì-Qín Zhèng,Kenji Kawaguchi,Takehide Tanaka J. Chem. Soc. Perkin Trans. 2 1980 1714

-

Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894

-

Fulin Yang,Jie Zhang,Qiguang Zang,Tanxiao Shen,Juechen Ni,Haoke Zhang,Jing Zhi Sun,Ben Zhong Tang Mater. Chem. Front. 2022 6 368

-

Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172

932-87-6 ((Bromoethynyl)benzene) Produtos relacionados

- 1806025-25-1(4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile)

- 1902927-13-2(1-(octahydro-1,4-benzodioxin-6-yl)-3-(thiophen-2-yl)methylurea)

- 1806852-99-2(3-Amino-5-fluoro-4-(trifluoromethoxy)benzyl bromide)

- 1335952-85-6((2R)-1-3-(trifluoromethoxy)phenylpropan-2-amine)

- 1215950-87-0(5-(2-Carboxyethyl)-2-methylbenzoic acid)

- 1502118-52-6(4-(4-methylpyridin-3-yl)butan-2-ol)

- 7209-00-9(Pentanedioic acid, 2-bromo-, diethyl ester)

- 1379442-11-1((3R)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid)

- 1354033-39-8([1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester)

- 2228480-60-0(4-amino-3-3-(methylsulfanyl)phenylbutanoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:932-87-6)(Bromoethynyl)benzene

Pureza:99%/99%/99%

Quantidade:1g/5g/25g

Preço ($):198.0/718.0/2513.0